2-(2,3-Dichloro-6-fluorophenyl)acetamide
Description
Contextualization of Substituted Acetamide (B32628) Scaffolds in Modern Chemical Research
The acetamide functional group is a cornerstone in the design of biologically active molecules. Substituted acetamide scaffolds are prevalent in a wide array of clinically prescribed drugs, demonstrating high therapeutic potential across various disease models. nih.gov These applications include treatments for infections, convulsions, allergies, pain, and inflammation. nih.gov The structural versatility of the acetamide moiety allows for the synthesis of derivatives with targeted bioactivity, making it a significant point of interest in the development of novel therapeutic agents. wikipedia.org
Research has highlighted the role of acetamide derivatives as potent inhibitors of various enzymes. For example, they are explored as cyclooxygenase-II (COX-II) inhibitors for anti-inflammatory effects and as urease inhibitors. nih.govnih.gov Furthermore, N-substituted acetamide derivatives have been identified as promising antagonists for the P2Y14 receptor, which is implicated in human inflammatory diseases. americanelements.com The ability of the acetamide group to form strong interactions, such as hydrogen bonds, with the active sites of biological targets like enzymes contributes to its value as a pharmacophore in drug design. nih.gov
Rationale for Dedicated Academic Investigation of 2-(2,3-Dichloro-6-fluorophenyl)acetamide
While extensive research on the specific molecule this compound is not widely present in publicly accessible literature, a strong rationale for its academic investigation can be constructed based on the well-established principles of medicinal chemistry and the known effects of its constituent parts. The compound combines a proven phenylacetamide core with a distinct tri-halogen substitution pattern (two chlorine atoms and one fluorine atom), which suggests a high potential for unique biological activity.
The strategic placement of halogen atoms on a phenyl ring is a common and effective strategy in drug discovery to modulate a molecule's properties. ambeed.com
Fluorine Substitution: The inclusion of a fluorine atom is known to enhance several critical pharmacokinetic properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeation, and augment the binding affinity of a molecule to its target protein.
Chlorine Substitution: The two chlorine atoms contribute to the molecule's lipophilicity, which can influence its absorption and distribution in biological systems. Furthermore, chlorine, like other larger halogens, can participate in halogen bonding—a type of non-covalent interaction that can be crucial for ligand-receptor binding and molecular recognition. ambeed.com
The specific 2,3-dichloro-6-fluoro pattern presents a unique electronic and steric profile that could lead to high selectivity and potency for a specific biological target. Therefore, this compound stands as a compelling candidate for synthesis and biological evaluation to explore its potential as a novel therapeutic agent.
Below are the key chemical properties of the compound, derived from its structure.
Chemical Compound Data| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₈H₆Cl₂FNO |
| Molecular Weight | 222.05 g/mol |
| IUPAC Name | This compound |
Overview of Contemporary Research Avenues in Fluorinated and Chlorinated Acetamide Chemistry
Contemporary research into halogenated acetamides is dynamic and multifaceted, driven by the quest for more effective and safer pharmaceuticals. The field of organofluorine chemistry, in particular, has seen significant advances. Approximately 20% of all marketed drugs contain at least one fluorine atom, a testament to the element's beneficial impact on drug performance.
Current research focuses on several key areas:
Fine-Tuning Pharmacokinetics: Scientists are actively exploring how different patterns of fluorination and chlorination on aromatic rings can be used to meticulously control a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The goal is to design molecules with optimal bioavailability and longer half-lives.
Enhancing Target Binding: The ability of halogens to form specific interactions, such as halogen bonds, is being exploited to design ligands with higher affinity and selectivity for their biological targets. This has revolutionized computational approaches to drug discovery and re-energized synthetic strategies.
Novel Synthetic Methods: A major thrust in modern fluorine chemistry is the development of new, more efficient, and environmentally friendly methods for incorporating fluorine and fluorinated groups into complex molecules. This includes late-stage fluorination, which allows for the modification of drug candidates at a final step, accelerating the discovery process.
Radiolabeling for Imaging: The fluorine-18 (B77423) isotope (¹⁸F) is a positron emitter with ideal properties for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. Consequently, there is substantial research into developing methods for incorporating ¹⁸F into biologically active molecules, including acetamide derivatives, for use as imaging agents.
The strategic incorporation of chlorine and fluorine into acetamide scaffolds continues to be a highly productive and promising area of research, offering numerous opportunities to create novel molecules for a wide range of therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dichloro-6-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXJYYIIPOVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2,3 Dichloro 6 Fluorophenyl Acetamide
Retrosynthetic Analysis and Key Strategic Disconnections for the Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(2,3-dichloro-6-fluorophenyl)acetamide, the most logical and primary strategic disconnection is the amide bond (C-N bond). This is a reliable and widely practiced disconnection in organic synthesis. amazonaws.com
This primary disconnection breaks the target molecule into two key synthons:
An acyl cation synthon corresponding to 2,3-dichloro-6-fluorophenylacetic acid .
An ammonia (B1221849) equivalent.
In the forward synthesis, this translates to the reaction between 2,3-dichloro-6-fluorophenylacetic acid (or an activated derivative like its acyl chloride) and an ammonia source.
A secondary disconnection can be considered for the 2,3-dichloro-6-fluorophenylacetic acid intermediate. Breaking the C-C bond between the aromatic ring and the acetic acid moiety leads to a 2,3-dichloro-6-fluorophenyl synthon and a carboxymethyl synthon . The forward synthesis from these fragments could involve reactions such as the carbonylation of a corresponding benzyl (B1604629) halide or the hydrolysis of a benzyl cyanide, which in turn could be synthesized from a 2,3-dichloro-6-fluorobenzyl halide.
Exploration of Amide Bond Formation Techniques for Arylacetamides
The formation of the amide bond is a cornerstone of organic chemistry. numberanalytics.com For a substrate like this compound, several modern techniques can be employed to ensure high efficiency and purity. The choice of method often depends on the scale of the synthesis, substrate compatibility, and economic factors. researchgate.net
Coupling reagents are widely used to facilitate amide bond formation by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com This process typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com The reaction proceeds in two steps: activation of the carboxylate to a reactive intermediate, which is then reacted with the amine. hepatochem.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are classic coupling agents. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To minimize side reactions and potential racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comhepatochem.com
Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and are known for fast reaction times. hepatochem.com
Aminium/Uronium Salts: This class includes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov These reagents are particularly effective, even for challenging couplings, and are frequently used in both solution-phase and solid-phase synthesis. nih.gov
| Reagent Class | Acronym | Full Name | Key Features |
|---|---|---|---|
| Carbodiimide (B86325) | DCC | Dicyclohexylcarbodiimide | Cost-effective; byproduct (DCU) is poorly soluble, facilitating removal. luxembourg-bio.com |
| Carbodiimide | EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct, easily removed by aqueous workup. |
| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, suitable for sterically hindered substrates. |
| Aminium/Uronium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast reaction rates and low racemization, widely used. nih.gov |
| Aminium/Uronium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very powerful activating agent, effective for difficult couplings. |
Catalytic methods for amide synthesis are gaining prominence as they offer more atom-economical and environmentally friendly alternatives to stoichiometric coupling reagents.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for forming C-N bonds. Methods have been developed for the synthesis of amides via the palladium-catalyzed coupling of aryl halides with isocyanides. nih.gov Another approach involves the olefination of arylacetamides, demonstrating the utility of palladium in modifying these structures. nih.govacs.org Furthermore, arylacetamides can be synthesized from arylboronic acids and α-bromoacetamides using a palladium catalyst. researchgate.net
Boron-Based Catalysis: Boronic acids and borate (B1201080) esters can catalyze the direct amidation of carboxylic acids and amines, often under dehydrating conditions. acs.org For instance, B(OCH2CF3)3 has been shown to be an effective reagent for the direct amidation of a wide variety of carboxylic acids and amines. acs.org
Enzymatic Synthesis: Biocatalysis presents a green alternative for amide bond formation. Enzymes like lipases and proteases can catalyze the reaction under mild conditions with high selectivity. nih.gov These enzymatic strategies often proceed through an acyl-enzyme intermediate. nih.gov
| Catalyst Type | Example System | Description |
|---|---|---|
| Palladium | Pd(OAc)2 / Ligand | Catalyzes cross-coupling of arylboronic acids with α-bromoacetamides to form arylacetamides. researchgate.net |
| Palladium/Lewis Acid | Pd(II)/LA | Catalyzes the olefination of arylacetamides, useful for further functionalization. nih.govacs.org |
| Iridium | [Cp*Ir(6,6'-(OH)2dpa)Cl][Cl] | Enables direct synthesis of α-methylated arylacetamides from arylacetonitriles. nih.gov |
| Boron Reagent | B(OCH2CF3)3 | Acts as a stoichiometric reagent for direct amidation of carboxylic acids and amines under mild conditions. acs.org |
| Enzymatic | Lipases, Proteases | Biocatalysts offering high selectivity and mild reaction conditions for amide bond formation. nih.gov |
Solid-phase synthesis is a powerful technique for preparing libraries of related compounds, which is invaluable in drug discovery. In this method, a starting material is attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing and filtration. rsc.orgresearchgate.net
For synthesizing derivatives of this compound, one could immobilize 2,3-dichloro-6-fluorophenylacetic acid onto a suitable resin and then react it with a diverse range of amines. Alternatively, a variety of aryl or alkyl halides could be coupled to a resin-bound acetamide (B32628) synthon. This approach allows for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The use of Nα-fluorenylmethoxycarbonylamino acids in conjunction with polar supports is a well-established method in solid-phase peptide synthesis, and similar principles can be applied to the synthesis of these acetamide derivatives. rsc.orgresearchgate.net
Synthesis of 2,3-Dichloro-6-fluorophenyl Precursors and Intermediates
The availability of the key intermediate, 2,3-dichloro-6-fluorophenylacetic acid, is critical. Its synthesis, in turn, relies on the availability of appropriately substituted halogenated aromatic precursors.
The synthesis of polysubstituted aromatic compounds often requires multi-step sequences involving the strategic introduction of functional groups and halogen atoms.
Synthesis of 2,3-dichloro-6-fluorophenylacetic acid (CAS 886497-57-0): A plausible route to this key intermediate could start from 2,3-dichloro-6-fluorotoluene. The toluene (B28343) derivative can undergo side-chain bromination to form the corresponding benzyl bromide, followed by conversion to a nitrile (benzyl cyanide) using sodium cyanide. Subsequent hydrolysis of the nitrile would yield the desired phenylacetic acid. An alternative route involves the carbonylation of 2,3-dichloro-6-fluorobenzyl chloride. google.com
Synthesis of Halogenated Anilines: Halogenated anilines are common starting materials for the synthesis of complex aromatic structures.
2,3-Dichloro-6-nitroaniline can be prepared from 2,3,4-trichloronitrobenzene (B101362) by reacting it with ammonia water in the presence of a sulfur-containing catalyst. google.com The resulting nitroaniline can then be converted to other functional groups via diazotization (Sandmeyer reaction) or reduced to a diamine.
2-Bromo-6-fluoroaniline can be synthesized from the readily available o-fluoroaniline. The process involves protecting the amino group, followed by a sequence of sulfonylation, bromination, and deprotection steps to achieve the desired substitution pattern. google.com
2,6-Dichloro-3-fluoroaniline (CAS 1692388-75-2) is another relevant precursor that can be used to build the required substitution pattern. chemscene.com General methods for synthesizing dichloroanilines often involve protecting the para-position of a substituted aniline (B41778) to prevent over-chlorination, followed by chlorination and deprotection. googleapis.com
| Compound Name | CAS Number | Molecular Formula | Potential Synthetic Route |
|---|---|---|---|
| 2,3-Dichloro-6-fluorophenylacetic acid | 886497-57-0 | C8H5Cl2FO2 | From 2,3-dichloro-6-fluorotoluene via side-chain halogenation, cyanation, and hydrolysis. google.comchemsrc.com |
| 2,3-Dichloro-6-nitroaniline | 163391-76-0 | C6H4Cl2N2O2 | From 2,3,4-trichloronitrobenzene and ammonia water. google.com |
| 2-Bromo-6-fluoroaniline | 367-24-8 | C6H5BrFN | From o-fluoroaniline via protection, sulfonylation, bromination, and deprotection. google.com |
| 2,6-Dichloro-3-fluoroaniline | 1692388-75-2 | C6H4Cl2FN | Multi-step synthesis from substituted anilines involving protection/deprotection strategies. chemscene.comgoogleapis.com |
Regioselective Functionalization of the Phenyl Ring
The precise arrangement of substituents on the phenyl ring of this compound is critical to its function and is established through carefully controlled synthetic steps. The primary challenge lies in introducing the acetic acid moiety (or a precursor) onto the 1,2-dichloro-4-fluorobenzene (B72040) starting material with the correct regiochemistry. The directing effects of the existing halogen substituents govern the position of any subsequent functionalization.
In electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing. However, all halogens are deactivating groups. The combined directing effects and the steric hindrance from the adjacent chlorine atoms make direct functionalization at the desired position (to create the 2,3-dichloro-6-fluoro pattern) a significant challenge.
Therefore, multi-step strategies are often employed, starting from precursors where the required substitution pattern is more readily achieved. For instance, a synthetic route may involve the diazotization of a pre-substituted aniline, such as 2,6-dichloro-3-fluoroaniline, followed by a Sandmeyer-type reaction to introduce a cyano or other functional group that can be further elaborated into the acetamide side chain. A similar strategy has been documented for the synthesis of related fluorine-containing azides from the corresponding phenylamines, which are then used to create other functionalized aromatic compounds. nih.gov
Another approach involves nucleophilic aromatic substitution (SNAr) on a more heavily halogenated benzene (B151609) ring, where a fluorine atom can be selectively displaced by a suitable nucleophile under controlled conditions. The regioselectivity of such reactions is highly dependent on the electronic activation provided by other substituents on the ring and the reaction conditions. rsc.org
Ultimately, achieving the specific 1,2,3-substitution pattern often relies on building the molecule from a precursor that already contains the desired arrangement of halogens, which is then functionalized. The synthesis of the key intermediate, 2-(2,3-dichloro-6-fluorophenyl)acetic acid, is the step where this regioselectivity is definitively established. A plausible, albeit challenging, route could involve the ortho-lithiation of 1,2-dichloro-4-fluorobenzene, directed by the fluorine atom, followed by quenching with an electrophile that can be converted to the acetic acid side chain. However, controlling the position of lithiation in the presence of multiple halogens can be complex.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety and efficiency. For a molecule like this compound, these principles are most readily applied to the final step: the amidation of the corresponding carboxylic acid.
The formation of amide bonds traditionally utilizes hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (B109758) (DCM). researchgate.netrsc.org Green chemistry encourages the replacement of these solvents with more sustainable alternatives. Recent research has identified several greener solvents suitable for amidation reactions, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-Valerolactone. researchgate.netbohrium.com Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CALB), have shown high efficiency in green solvents like CPME, often leading to excellent yields and simplifying product purification. nih.gov
Reaction condition optimization also plays a crucial role. Direct amidation methods that avoid stoichiometric activating agents are preferable. mdpi.com These can be achieved thermally, by removing the water byproduct, or through the use of catalysts. mdpi.comacs.org Microwave-assisted synthesis using silica (B1680970) gel as a catalyst is another green approach that can accelerate the reaction and reduce energy consumption. mdpi.com
| Solvent Class | Conventional Solvents | Greener Alternatives | Rationale for Selection |
| Aprotic | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, lower toxicity, easier to recycle. researchgate.netbohrium.comrsc.org |
| Carbonate | N/A | Dimethyl carbonate (DMC), Propylene carbonate (PC) | Low toxicity, biodegradable, favorable physical properties. bohrium.comnih.gov |
| Bio-derived | N/A | γ-Valerolactone (GVL), p-Cymene, Limonene | Sourced from biomass, biodegradable, reduced environmental footprint. bohrium.com |
| Neoteric | N/A | Deep Eutectic Solvents (DESs) | Low volatility, non-flammable, tunable properties, often biodegradable. researchgate.netbohrium.com |
Atom economy is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. Amide bond formation often suffers from poor atom economy due to the use of stoichiometric coupling reagents.
For example, a common laboratory-scale synthesis of this compound from its corresponding acid would employ a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole).
The balanced equation for such a reaction is: C₈H₅Cl₂FO₂ + C₉H₁₇N₃ + NH₃ → C₈H₆Cl₂FNO + C₉H₁₈N₂O
In this process, the EDC is converted into a urea (B33335) byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea), which constitutes a significant amount of waste. A hypothetical atom economy calculation for this route highlights its inefficiency.
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| 2-(2,3-dichloro-6-fluorophenyl)acetic acid | C₈H₅Cl₂FO₂ | 223.03 | Reactant |
| EDC | C₉H₁₇N₃ | 155.25 | Reagent |
| Ammonia | NH₃ | 17.03 | Reactant |
| Total Mass of Reactants/Reagents | 395.31 | ||
| This compound | C₈H₆Cl₂FNO | 222.05 | Desired Product |
| EDU (EDC byproduct) | C₉H₁₈N₂O | 172.25 | Byproduct |
Calculation: Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (222.05 / 395.31) x 100 ≈ 56.2%
This calculation demonstrates that nearly 44% of the reactant mass is converted into waste. In contrast, direct catalytic amidation, where the only byproduct is water, approaches 100% atom economy and represents a much greener alternative, although it may require harsher conditions or more complex catalysts. mdpi.com
Comparative Analysis of Synthetic Routes: Efficiency and Scalability in a Research Context
In a research setting, the choice of synthetic route for preparing this compound involves a trade-off between speed, reliability, cost, and scale. The final amidation step is the most common point of divergence.
| Synthetic Route (Final Step) | Key Reagents | Advantages | Disadvantages | Scalability/Research Context |
| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity, often high yielding, inexpensive reagents. | Generates corrosive HCl and SO₂ gas; moisture sensitive; low atom economy. | Suitable for small to medium scale; requires careful handling of reagents. |
| Carbodiimide Coupling | EDC, DCC; HOBt, DMAP | Mild conditions, high functional group tolerance, reliable, well-established. | Poor atom economy, generates urea byproducts requiring chromatographic removal, reagents can be expensive. | Ideal for small-scale, rapid synthesis of analogues due to reliability, but purification can be a bottleneck on a larger scale. |
| Enzymatic Amidation | Lipase (e.g., CALB) | Extremely high selectivity, mild conditions, minimal waste, green solvents. nih.gov | Slower reaction times, limited substrate scope, enzyme cost and stability can be concerns. | Excellent for specific applications where chirality is important; becoming more viable for research scale. |
| Direct Catalytic Amidation | Boronic acids, Titanium(IV) isopropoxide, etc. | High atom economy (water is the only byproduct), reduced waste. mdpi.com | Often requires high temperatures, catalyst may be expensive or air-sensitive, may have limited substrate scope. | An emerging area with high potential for scalable, green synthesis, but requires more optimization for general research use. |
For typical laboratory research, carbodiimide coupling remains a prevalent choice due to its predictability and mild conditions, despite its poor atom economy. For process development or larger-scale research needs, developing a route based on the acid chloride or exploring direct catalytic amidation would be more efficient and cost-effective.
Mechanistic Chemical and Biochemical Investigations of 2 2,3 Dichloro 6 Fluorophenyl Acetamide
Exploration of Chemical Transformations and Derivatizations of the Compound
The reactivity of 2-(2,3-dichloro-6-fluorophenyl)acetamide is dictated by its two primary functional components: the electron-deficient dichlorofluorophenyl ring and the versatile acetamide (B32628) moiety.
Phenyl Ring Reactivity: The phenyl ring is substituted with three electron-withdrawing halogen atoms (two chlorine, one fluorine), which significantly reduces its electron density. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, this electron-poor nature makes the ring a candidate for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org SNAr reactions are favored by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this molecule, the chlorine and fluorine atoms act as both leaving groups and activating groups. The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org
The regioselectivity of a potential SNAr reaction would be influenced by the relative positions of the halogens. Generally, nucleophilic attack is directed to positions ortho and para to the activating groups. Given the substitution pattern, a nucleophile could potentially replace one of the halogen atoms, with the specific outcome depending on reaction conditions and the nature of the nucleophile.
Acetamide Moiety Reactivity: The acetamide group possesses several reactive sites:
Carbonyl Carbon: This carbon is electrophilic and susceptible to attack by nucleophiles.
Amide Nitrogen: The lone pair of electrons on the nitrogen atom imparts weak nucleophilicity and basicity.
Amide Protons: The N-H protons are weakly acidic and can be removed by a strong base.
The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is often characterized by the facile replacement of the chlorine atom on the acetyl group by various nucleophiles (oxygen, nitrogen, or sulfur). While the target compound lacks a chlorine on the acetyl group, the fundamental reactivity of the amide bond itself remains a key feature.
The hydrolysis of the amide bond in this compound to yield 2,3-dichloro-6-fluorophenylacetic acid and ammonia (B1221849) is a key transformation. Amide hydrolysis is notoriously slow under neutral conditions due to the resonance stabilization of the C-N bond, but it can be accelerated by acid or base catalysis. nih.govias.ac.in
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of ammonia. Studies on related chloroacetamide herbicides show that cleavage of both amide and ether groups can occur under acidic conditions. nih.gov
Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the amide anion, which is subsequently protonated. For many chloroacetamides, base-catalyzed hydrolysis can proceed either through amide cleavage or via an SN2 reaction if a suitable leaving group is present on the alkyl portion. nih.govacs.org
The rate of hydrolysis is significantly influenced by pH. A study on chloroacetamide reported a base-catalyzed hydrolysis rate constant of 540 L/mol-hr, which corresponds to a half-life of approximately 1.5 years at pH 7 but only 53 days at pH 8. nih.gov
| Condition | Catalyst/Reagent | General Mechanism | Primary Products |
|---|---|---|---|
| Acidic | H₃O⁺ | Protonation of carbonyl oxygen, followed by nucleophilic attack of H₂O. | Carboxylic Acid, Ammonium Ion (NH₄⁺) |
| Basic | OH⁻ | Nucleophilic attack of OH⁻ on carbonyl carbon, forming a tetrahedral intermediate. | Carboxylate Salt, Ammonia (NH₃) |
| Neutral | H₂O | Very slow uncatalyzed attack of water on the carbonyl carbon. | Carboxylic Acid, Ammonia (NH₃) |
The acetamide and aryl halide moieties of this compound allow for various functional group interconversions.
Amide to Nitrile: The primary amide can be dehydrated to the corresponding nitrile, 2-(2,3-dichloro-6-fluorophenyl)acetonitrile, using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Amide to Amine: Reduction of the amide group can yield the corresponding primary amine, 2-(2,3-dichloro-6-fluorophenyl)ethanamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Aryl Halide Modification: The chloro substituents on the phenyl ring could potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. However, the presence of multiple halogens and the potential for competing reactions would necessitate careful optimization of reaction conditions.
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
Hydrolysis Kinetics: The hydrolysis of amides is a kinetically controlled process. Studies on dichloroacetamide herbicide safeners, which share structural similarities, have determined second-order rate constants for both acid- and base-mediated hydrolysis. For example, the rate constants for base-mediated hydrolysis of some dichloroacetamides range from 0.3 to 500 M⁻¹h⁻¹. semanticscholar.org The specific rate for this compound would depend on the electronic effects of the ring substituents on the stability of the transition state.
| Compound Type | Condition | Rate Constant (k) | Reference Half-Life (t½) |
|---|---|---|---|
| Chloroacetamide | Base-mediated (pH 8) | k_b = 540 L/mol-hr | ~53 days |
| Dichloroacetamides | Base-mediated | 0.3 - 500 M⁻¹h⁻¹ | Varies (hours to days) |
| Dichloroacetamides | Acid-mediated | 2.8 x 10⁻³ - 0.46 M⁻¹h⁻¹ | Varies (days to months) |
Enzymatic Biotransformation Pathways (In Vitro Studies)
The in vitro metabolism of this compound is anticipated to be primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are crucial for Phase I metabolism of a wide range of xenobiotics. mdpi.comnih.gov Studies on aromatic amines and amides confirm that their metabolic activation is heavily dependent on CYP enzymes. nih.gov
Based on the metabolism of other haloaromatic compounds and aromatic amides, the following biotransformation pathways can be proposed for in vitro systems using liver microsomes: nih.govnih.gov
Aromatic Hydroxylation: CYP enzymes, particularly isoforms like CYP1A2, CYP2B6, and CYP3A4, can catalyze the oxidation of the dichlorofluorophenyl ring to form phenolic metabolites. The position of hydroxylation would be directed by the existing substituents.
Amide Hydrolysis: Enzymatic hydrolysis of the amide bond would lead to the formation of 2,3-dichloro-6-fluorophenylacetic acid and ammonia. This pathway is a common metabolic route for amide-containing drugs. nih.gov
Dehalogenation: Reductive or oxidative dehalogenation of the aryl chlorides is another possible, though often less common, metabolic pathway catalyzed by P450 enzymes. nih.gov
Identification of Potential Metabolic Enzyme Systems in Model Systems
Comprehensive searches of available scientific literature and databases did not yield specific information regarding the metabolic enzyme systems involved in the biotransformation of this compound. While research on structurally related compounds, such as other chloroacetamide herbicides, indicates the involvement of cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2B6, in their metabolism, no studies have been published that specifically identify the enzymes responsible for metabolizing this compound.
General principles of xenobiotic metabolism suggest that compounds containing dichlorinated and fluorinated phenyl rings are likely substrates for hepatic enzymes. The initial steps of metabolism would likely involve oxidation, reduction, or hydrolysis reactions catalyzed by enzyme systems such as the cytochrome P450 superfamily, flavin-containing monooxygenases (FMOs), or esterases. However, without direct experimental evidence from in vitro or in vivo model systems, any discussion of the specific enzymes involved remains speculative.
Characterization of In Vitro Metabolites and Their Formation Mechanisms
There is currently no published research that characterizes the in vitro metabolites of this compound or elucidates their formation mechanisms. To determine the metabolic fate of this compound, in vitro studies using model systems such as liver microsomes, S9 fractions, or hepatocytes from various species would be necessary. Such studies would typically employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate, detect, and identify potential metabolites.
Based on the structure of this compound, several metabolic pathways could be hypothesized:
Hydroxylation: The aromatic ring is a likely site for hydroxylation, catalyzed by cytochrome P450 enzymes. The position of hydroxylation would be influenced by the directing effects of the chloro and fluoro substituents.
Dehalogenation: The chlorine and fluorine atoms could potentially be removed through reductive or oxidative dehalogenation pathways.
Amide Hydrolysis: The acetamide side chain could undergo hydrolysis, catalyzed by amidases, to yield 2,3-dichloro-6-fluorophenylacetic acid and ammonia.
Conjugation: Following initial phase I metabolic reactions (like hydroxylation), the resulting metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Computational and Theoretical Chemistry Studies of 2 2,3 Dichloro 6 Fluorophenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular structure, energy, and a variety of properties that govern chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and thermodynamic stability of molecules like 2-(2,3-Dichloro-6-fluorophenyl)acetamide. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
Table 1: Representative Optimized Geometrical Parameters for this compound based on DFT Calculations Note: These values are illustrative, based on calculations performed on analogous substituted phenylacetamide structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O | 1.23 Å |
| C-N (amide) | 1.35 Å | |
| C-C (phenyl-CH2) | 1.51 Å | |
| C-Cl (ortho) | 1.74 Å | |
| C-F (ortho) | 1.36 Å | |
| Bond Angles | O=C-N | 123.0° |
| C-N-H | 119.5° | |
| C(phenyl)-C(CH2)-C(O) | 112.0° | |
| Dihedral Angle | Phenyl Ring - Amide Plane | 85.0° |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. uni-muenchen.dereadthedocs.io It is generated by mapping the electrostatic potential onto a constant electron density surface. wolfram.com Different colors on the MEP surface indicate regions of varying potential; typically, red denotes areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the acetamide (B32628) group, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amide group would exhibit positive potential. The halogenated phenyl ring would present a complex surface due to the interplay between the electronegative halogens and the aromatic pi-system.
Table 2: Illustrative FMO Properties for this compound Note: Values are conceptual and based on typical results for similar halogenated aromatic compounds.
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.85 | Electron Donating Ability |
| ELUMO | -1.20 | Electron Accepting Ability |
| Energy Gap (ΔE) | 5.65 | Kinetic Stability / Reactivity |
Conformational Analysis and Molecular Dynamics (MD) Simulations
While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the flexibility of molecules and their behavior over time in different environments.
This compound possesses several rotatable bonds, primarily between the phenyl ring and the acetamide side chain, and within the side chain itself. Conformational analysis aims to identify all stable conformers (rotational isomers) and map the potential energy surface associated with bond rotation. Studies on similar substituted acetamides have shown that molecules can exist as a mixture of stable conformers, with the relative populations depending on the environment. nih.gov In the gas phase, intramolecular forces dominate, whereas in solution, interactions with solvent molecules can stabilize or destabilize certain conformations. For example, a polar solvent might favor a conformer with a larger dipole moment. By systematically rotating key bonds and calculating the energy at each step, an energy landscape can be constructed, revealing the low-energy, preferred conformations of the molecule.
Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of atoms, MD can simulate the behavior of this compound in a solvated environment (e.g., a box of water molecules) or within the binding site of a protein. researchgate.net These simulations reveal how the molecule interacts with its surroundings, its conformational flexibility, and the stability of these interactions. In an aqueous solution, MD can model the formation and dynamics of hydrogen bonds between the acetamide group and water. When placed in a protein's active site, an MD simulation can assess the stability of the binding pose predicted by molecular docking, showing how both the ligand and the protein residues adjust their conformations to optimize interactions. mdpi.commdpi.com
Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual Frameworks)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is central to structure-based drug design and helps in understanding the molecular basis of a compound's potential biological activity. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov
For this compound, a molecular docking study would begin with the three-dimensional structures of the ligand (obtained from DFT calculations) and a target protein. The docking algorithm would then place the ligand into the active site, predicting the most likely binding mode. The results are analyzed to identify key intermolecular interactions, such as:
Hydrogen Bonds: The amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively.
Halogen Bonds: The chlorine atoms on the phenyl ring can potentially form halogen bonds with electron-donating atoms in the protein.
Hydrophobic Interactions: The dichlorofluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking: The aromatic ring may interact with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
These predicted interactions provide a conceptual framework for understanding how the molecule might bind to a biological target, guiding further optimization and experimental validation. acs.org
Table 3: Conceptual Framework for Ligand-Protein Interactions
| Interaction Type | Potential Ligand Group Involved | Potential Protein Residue Involved |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Amide C=O | Serine, Threonine, Lysine, Arginine |
| Halogen Bond | Chlorine atoms | Carbonyl oxygen, Serine, Threonine |
| Hydrophobic Contact | Dichlorofluorophenyl ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Theoretical Prediction of Binding Modes with Hypothetical Biological Targets
The prediction of how a small molecule like this compound might bind to a biological target is a cornerstone of computational drug discovery. This process, known as molecular docking, simulates the interaction between a ligand and a protein's binding site. Factors such as hydrogen bonding, hydrophobic interactions, and electrostatic forces are evaluated to determine the most likely binding conformation and affinity.
For this compound, there are no published studies detailing its theoretical binding modes with any specific or hypothetical biological targets. Such an investigation would provide valuable insights into its potential mechanisms of action and guide the selection of appropriate biological assays for experimental validation.
Pharmacophore Elucidation from Structural and Interaction Data
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with similar or improved activity. The elucidation of a pharmacophore for this compound would require either a set of active molecules with similar structures or the structure of the compound in complex with its biological target.
Currently, there is no available structural or interaction data in the public domain that would permit the elucidation of a specific pharmacophore model for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives and highlight the molecular properties that are most influential for their biological effects.
Development and Validation of QSAR Models
The development of a robust QSAR model for derivatives of this compound would necessitate a dataset of structurally related compounds with corresponding biological activity data. The model's predictive power would then need to be rigorously validated using statistical methods. To date, no such QSAR studies specifically focused on derivatives of this compound have been published.
Interpretation of Molecular Descriptors and Their Contributions
In a hypothetical QSAR model for this compound derivatives, various molecular descriptors would be analyzed. These descriptors quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. The interpretation of these descriptors would reveal which molecular features are critical for enhancing or diminishing the biological activity of the derivatives. Without a developed QSAR model, the specific contributions of these descriptors remain unknown.
While the broader class of phenylacetamide derivatives has been the subject of numerous computational studies, the specific compound this compound represents a gap in the current scientific literature. Future research initiatives are needed to perform the computational and theoretical analyses that are essential for unlocking its potential therapeutic applications.
Structure Activity Relationship Sar Studies and Analogue Design Principles
Strategic Design and Synthesis of Structural Analogues for SAR Probing
The foundation of any SAR study is the rational design and synthesis of a library of related compounds, or analogues. amanote.com This process allows for the systematic evaluation of how specific structural changes impact the compound's interaction with a biological target.
Systematic Modifications on the Phenyl Ring Substitution Pattern
The 2,3-dichloro-6-fluoro substitution pattern on the phenyl ring is a critical determinant of the molecule's electronic and steric properties. A key strategy in SAR exploration involves systematically altering this pattern. Modifications could include:
Positional Isomerism: Shifting the positions of the chlorine and fluorine atoms around the ring to determine if the specific 2,3,6-arrangement is optimal for activity. For instance, creating 2,4-dichloro-6-fluoro or 3,4-dichloro-2-fluoro analogues would reveal the geometric sensitivity of the target binding site.
Halogen Substitution: Replacing one or both chlorine atoms with other halogens like bromine or iodine, or conversely, replacing the fluorine with a chlorine. This helps in understanding the role of halogen size, electronegativity, and the capacity to form halogen bonds. nih.gov
Altering the Number of Substituents: Synthesizing analogues with one or two halogen substituents instead of three to gauge the cumulative effect of the halogens on activity.
Introducing Non-Halogen Substituents: Replacing a halogen with electron-donating groups (e.g., methoxy, methyl) or different electron-withdrawing groups (e.g., nitro, cyano) to probe the electronic requirements of the target interaction. nih.gov
The synthesis of such analogues often involves multi-step chemical reactions. For example, starting with differently substituted anilines, one could perform a Sandmeyer reaction to introduce halogens at desired positions, followed by reactions to build the acetamide (B32628) side chain. nih.govmdpi.com
Table 1: Hypothetical Phenyl Ring Modifications for SAR Studies
| Modification Type | Example Analogue Structure | Rationale for Synthesis | Potential Impact on Properties |
|---|---|---|---|
| Positional Isomerism | 2-(3,4-Dichloro-6-fluorophenyl)acetamide | To assess the geometric importance of substituent positions for target binding. | Altered dipole moment, shape, and fit within the binding pocket. |
| Halogen Exchange | 2-(2,3-Dibromo-6-fluorophenyl)acetamide | To evaluate the effect of halogen size and polarizability. | Increased lipophilicity; altered halogen bonding capability. |
| Change in Substitution Number | 2-(2-Chloro-6-fluorophenyl)acetamide | To determine if all three halogens are necessary for activity. | Reduced steric hindrance; modified electronic profile. |
| Introduction of Non-Halogen Groups | 2-(2,3-Dichloro-6-methoxyphenyl)acetamide | To probe the electronic requirements (donating vs. withdrawing). | Altered hydrogen bonding potential and electronic distribution. |
Alterations to the Acetamide Side Chain and Amide Linkage
The acetamide moiety is equally important, providing a crucial linkage and hydrogen bonding opportunities. numberanalytics.com Strategic alterations here are manifold:
Chain Homologation/Truncation: The length of the alkyl chain between the phenyl ring and the amide group can be varied. Synthesizing analogues with a propionamide (B166681) (three-carbon chain) or a simple formamide (B127407) (one-carbon) structure can determine the optimal distance and flexibility needed for target engagement. nih.govebi.ac.uk
Substitution on the Alkyl Chain: Introducing substituents, such as a methyl group, on the carbon atom adjacent to the amide can introduce chirality and steric bulk, which may lead to stereoselective interactions with the target.
Amide N-Substitution: Replacing the hydrogen atoms on the amide nitrogen with alkyl groups (e.g., N-methyl, N-ethyl) can probe the importance of the amide N-H as a hydrogen bond donor. nsf.gov
Amide Bioisosteres: The amide bond itself can be replaced by other chemical groups known as bioisosteres, which mimic its size, shape, and electronic properties but may offer advantages like improved metabolic stability. nih.govexlibrisgroup.comnih.govacs.org Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, esters, and sulfonamides. nih.govresearchgate.netacs.org
Elucidation of Key Structural Features for Modulated Biological Activity (Mechanism-Focused)
Through the synthesis and biological evaluation of these analogues, researchers can identify the key structural features that govern activity.
Role of Halogen Substituents in Molecular Recognition and Activity
Halogens play a multifaceted role in drug-target interactions. nih.gov In the context of 2-(2,3-Dichloro-6-fluorophenyl)acetamide, the three halogen atoms significantly influence the molecule's properties.
Electronic Effects: The high electronegativity of chlorine and fluorine atoms makes the phenyl ring electron-deficient. This electronic profile can be crucial for specific interactions within a binding pocket, such as pi-stacking or cation-pi interactions.
Lipophilicity: Halogens generally increase a molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes and reach its target. The specific combination and position of halogens fine-tune this property.
Steric Influence: The size of the halogen atoms (chlorine being larger than fluorine) provides steric bulk that can either promote a specific, active conformation or hinder binding through steric clashes.
Halogen Bonding: Heavier halogens like chlorine and bromine can act as Lewis acids, forming favorable, directional interactions known as halogen bonds with electron-rich atoms like oxygen or nitrogen in the target protein. researchgate.netijres.orgacs.orgnih.gov Probing the effect of different halogens can reveal the presence and importance of such bonds for affinity and specificity. nih.gov The strength of these interactions generally follows the trend I > Br > Cl > F. ijres.org
Importance of the Amide Linkage and Side Chain for Target Interaction
The amide functional group is a cornerstone of many biologically active molecules, primarily due to its unique bonding capabilities. numberanalytics.comontosight.ai
Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O). stereoelectronics.org These interactions are often fundamental for anchoring a molecule within its target's binding site. SAR studies involving N-alkylation can confirm the necessity of the N-H donor. nsf.gov
Rigidity and Planarity: Due to resonance, the amide bond has partial double-bond character, making it planar and rigid. numberanalytics.com This planarity restricts the number of conformations the molecule can adopt, which can be beneficial for pre-organizing the molecule for binding, thus reducing the entropic penalty upon interaction with the target. numberanalytics.com
Dipole Moment: The amide group possesses a significant dipole moment that can contribute to favorable electrostatic interactions with the target.
The side chain's length and flexibility dictate the spatial orientation of the amide group relative to the substituted phenyl ring, ensuring that these key interacting elements are correctly positioned for optimal binding. nih.gov
Impact of Conformational Preferences on Biological Activity
While a 2D structure shows the connectivity of atoms, the 3D shape, or conformation, is what a biological target recognizes. nih.gov Even seemingly flexible molecules like phenylacetamides often have preferred low-energy conformations. nih.gov The biological activity is predicated on the molecule's ability to adopt a conformation that is complementary to the binding site. nih.gov
The bulky chlorine atoms at the 2 and 3 positions, combined with the fluorine at the 6 position, create significant steric hindrance around the bond connecting the phenyl ring to the acetamide side chain. This steric crowding heavily restricts the rotation around this bond, forcing the acetamide group to adopt a specific orientation relative to the plane of the phenyl ring. This restricted conformation might be the "bioactive conformation" required for activity. Designing more rigid analogues, for example by introducing cyclic structures, can be a strategy to lock the molecule in this presumed bioactive shape to test this hypothesis. rsc.org Computational methods, alongside experimental techniques like NMR spectroscopy, are often used to analyze the conformational preferences of such molecules. nih.gov
Advanced Analytical and Spectroscopic Characterization Methods in Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound, offering a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and confirmation of the molecular formula. For 2-(2,3-Dichloro-6-fluorophenyl)acetamide, the expected molecular formula is C₈H₆Cl₂FNO. HRMS analysis would verify this by providing an exact mass measurement that aligns with the theoretical value calculated from the isotopic masses of its constituent atoms.
Beyond molecular formula confirmation, HRMS is employed to study the fragmentation patterns of a molecule under ionization. By analyzing the fragments produced, researchers can deduce the structural arrangement of the molecule, as specific cleavage patterns are characteristic of certain functional groups and structural motifs. For instance, in related dichloro acetamide (B32628) compounds, common fragmentation pathways observed under electron ionization include the cleavage of the amide bond and the loss of chloroacetyl groups, providing corroborative evidence for the proposed structure. The NIST Mass Spectrometry Data Center provides spectral data for analogous compounds, such as N-(4-fluorophenyl)-2,2-dichloro-acetamide, which can serve as a reference for predicting fragmentation behavior. nist.govnist.gov
Table 1: Theoretical Isotopic Distribution for C₈H₆Cl₂FNO
| Mass (m/z) | Relative Abundance (%) |
|---|---|
| 219.9814 | 100.00 |
| 221.9784 | 65.30 |
| 223.9755 | 10.60 |
Note: This table represents a theoretical calculation for the primary molecular ion cluster, demonstrating the expected pattern in a mass spectrum due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). Actual experimental data for the target compound is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect).
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of this compound.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal the correlation between the two protons on the acetamide methylene (B1212753) (-CH₂-) group and the amide proton (-NH-), as well as correlations between the two adjacent aromatic protons on the dichlorofluorophenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of each carbon atom that bears a proton. The methylene carbon and the aromatic CH carbons of this compound would be identified using this technique.
By combining the information from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the molecular connectivity.
Table 2: Exemplar NMR Data Interpretation for a Structurally Related Compound
| Technique | Information Yielded |
|---|---|
| ¹H NMR | Identifies distinct proton environments, their integration (number of protons), and splitting patterns (neighboring protons). |
| ¹³C NMR | Identifies distinct carbon environments. |
| COSY | Establishes H-H bond connectivity (e.g., aromatic H to aromatic H). |
| HSQC | Links specific protons to their directly attached carbons. |
| HMBC | Establishes long-range connectivity, linking molecular fragments (e.g., acetamide CH₂ protons to the phenyl ring). |
Note: This table outlines the general application of NMR techniques. No specific NMR spectral data for this compound has been published.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science. While no specific polymorphism studies for this compound are reported, solid-state NMR (ssNMR) is a key technique for such investigations. Unlike solution-state NMR, ssNMR provides information about the molecule in its solid form. Different polymorphs, having distinct crystal packing and molecular conformations, will produce different ssNMR spectra. ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment that can distinguish between polymorphs by revealing differences in the chemical shifts of carbon atoms resulting from their unique solid-state environments.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's constitution and conformation in the solid state.
Table 3: Illustrative Crystallographic Data for an Analogous Compound, 2-chloro-N-(3-fluorophenyl)acetamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇ClFNO |
| Formula Weight | 187.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.0441 (2) |
| b (Å) | 18.2374 (7) |
| c (Å) | 8.8653 (3) |
| β (º) | 99.843 (1) |
| Volume (ų) | 803.53 (5) |
| Z | 4 |
Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from an X-ray diffraction experiment.
Co-crystallization is a technique where a target molecule is crystallized with a second molecule (a "coformer") to form a new, multi-component crystalline solid. This strategy is widely used to study and engineer intermolecular interactions. By choosing coformers with specific functional groups (e.g., hydrogen bond donors or acceptors), it is possible to probe the interaction preferences of the target molecule. For this compound, which contains a hydrogen bond donor (N-H) and acceptor (C=O), co-crystallization with molecules like carboxylic acids or pyridines could reveal its hydrogen bonding capabilities and preferred supramolecular synthons.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-fluorophenyl)-2,2-dichloro-acetamide |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, researchers can confirm its structural integrity and gain insights into intermolecular interactions, such as hydrogen bonding.
The infrared spectrum of an acetanilide (B955) is characterized by distinct absorption bands corresponding to specific vibrational modes. researchgate.net For this compound, the key functional groups—the secondary amide and the substituted phenyl ring—will give rise to a series of characteristic peaks. The positions of these peaks are influenced by the electronic effects of the halogen substituents.
Key Expected Vibrational Frequencies:
N-H Vibrations: The N-H stretching vibration of the secondary amide is typically observed in the range of 3300-3100 cm⁻¹. This band is often broadened due to hydrogen bonding in the solid state. The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹.
C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of amides, typically appearing in the region of 1680-1630 cm⁻¹. The exact frequency can be influenced by the electronic environment and hydrogen bonding.
Aromatic C-H and C=C Vibrations: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the phenyl ring will influence the specific frequencies and intensities of these bands.
C-Halogen Vibrations: The stretching vibrations of the carbon-halogen bonds (C-Cl and C-F) are expected at lower frequencies. C-Cl stretching bands typically appear in the 800-600 cm⁻¹ range, while the C-F stretch is expected at a higher frequency, generally between 1350-1000 cm⁻¹. These bands can be useful for confirming the presence of the halogen substituents. spectroscopyonline.com
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.
A comparative analysis of the experimental IR and Raman spectra with theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT), can provide a more detailed and accurate assignment of the vibrational modes. researchgate.netnih.gov
Table 1: Predicted Characteristic Infrared and Raman Peaks for this compound
| Functional Group | Vibrational Mode | Predicted Infrared (IR) Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3100 | 3300 - 3100 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | 1680 - 1630 |
| Amide | N-H Bend (Amide II) | ~1550 | Weak or absent |
| Aromatic Ring | C-H Stretch | >3000 | >3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Phenyl-Halogen | C-F Stretch | 1350 - 1000 | Moderate intensity |
Advanced Chromatographic Techniques for Separation, Purity Assessment, and Method Development
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound, as well as for the identification and quantification of any impurities or related substances.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust and reliable HPLC method is a critical step in the quality control of this compound.
A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Method Development Considerations:
Stationary Phase: A C18 column is a common starting point for method development due to its versatility and wide applicability.
Mobile Phase: A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often necessary to achieve good separation of the main compound from its potential impurities, which may have a wide range of polarities. The mobile phase can be acidified (e.g., with formic acid or trifluoroacetic acid) to ensure the analyte is in a single protonation state, leading to sharper peaks.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be appropriate for detecting the analyte, as the phenyl ring and amide chromophores are expected to absorb UV light. The detection wavelength would be optimized to achieve maximum sensitivity. A DAD has the added advantage of providing spectral information, which can aid in peak identification and purity assessment. wur.nl
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose.
Table 2: Illustrative RP-HPLC Method Parameters for Analysis of Halogenated Aromatic Compounds
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
While this compound itself may have limited volatility for direct GC analysis, GC-MS is a powerful technique for the identification of volatile impurities or for the analysis of the compound after appropriate derivatization. Derivatization can be employed to increase the volatility and thermal stability of the analyte.
For instance, hydrolysis of the amide followed by esterification of the resulting carboxylic acid could yield a more volatile derivative suitable for GC-MS analysis. This approach could be valuable for certain metabolic or degradation studies.
In GC-MS, the sample is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for unambiguous identification by comparison with spectral libraries. nih.govresearchgate.net
The selection of the GC column (in terms of stationary phase polarity and dimensions) and the temperature program are critical for achieving good separation. A non-polar or medium-polarity column would likely be suitable for the analysis of halogenated aromatic compounds.
Table 3: General GC-MS Parameters for Analysis of Halogenated Organic Compounds
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| MSD Transfer Line | 290 °C |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Methanol |
Potential Applications As Chemical Probes and Tools in Academic Biological Research Non Therapeutic
Development of the Compound as Affinity Ligands for Target Identification
The development of a compound like 2-(2,3-Dichloro-6-fluorophenyl)acetamide into an affinity ligand is a key strategy for identifying its biological targets. This process would typically involve modifying the compound's structure to incorporate a reactive group or a linker arm, allowing it to be immobilized on a solid support, such as agarose (B213101) beads. These "baited" beads could then be incubated with cell lysates. Proteins that bind to the compound would be captured and subsequently identified using techniques like mass spectrometry. This affinity-based pull-down approach is a powerful tool for de-orphaning bioactive small molecules, but no such studies have been published specifically for this compound.
Use in In Vitro Biochemical Assays for Enzyme Inhibition or Receptor Modulation Studies
In academic research, compounds are frequently screened in in vitro biochemical assays to determine their effects on specific enzymes or receptors. For this compound, this would involve testing its ability to inhibit the activity of a purified enzyme or to bind to a specific receptor and either activate or block its function. Such assays are fundamental for understanding a compound's mechanism of action and its potential as a starting point for further investigation. However, there are no available public records of this compound being subjected to such specific biochemical assays. A hypothetical screening cascade could involve testing it against a panel of kinases, proteases, or G-protein coupled receptors, but the results of any such screens are not documented.
Integration into Mechanistic Studies of Cellular Pathways (as a research tool)
Should this compound be identified as a modulator of a specific protein or cellular process, it could then be used as a chemical tool to probe the mechanics of cellular pathways. For instance, if it were found to inhibit a particular kinase, researchers could use it to study the downstream consequences of that inhibition on cell signaling, proliferation, or apoptosis. This allows for the temporal and dose-dependent dissection of complex biological networks in a way that genetic methods sometimes cannot replicate. The utility of a small molecule in such studies is contingent on its specificity and well-characterized mechanism of action, information that is currently lacking for this compound.
Application in Fragment-Based Drug Discovery and Lead Optimization (Academic Exploration)
Fragment-based drug discovery (FBDD) is a method where small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. nih.govfrontiersin.orgmdpi.com The acetamide (B32628) moiety and the substituted phenyl ring of this compound are structural features that could potentially allow it to serve as a fragment. In a typical FBDD campaign, a library of such fragments is screened using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to identify hits. researchgate.net These initial, low-affinity hits can then be optimized and grown into more potent, drug-like molecules. While the structural characteristics of this compound make it a candidate for inclusion in a fragment library, there is no evidence in the scientific literature of it being used in this capacity for academic exploration or lead optimization.
Challenges, Limitations, and Future Directions in the Academic Research of 2 2,3 Dichloro 6 Fluorophenyl Acetamide
Unexplored Synthetic Avenues and Methodological Refinements for Enhanced Accessibility
The synthesis of polysubstituted aromatic compounds like 2-(2,3-Dichloro-6-fluorophenyl)acetamide is often fraught with challenges, including low yields, poor regioselectivity, and harsh reaction conditions. The primary limitation in accessing this specific molecule is the controlled introduction of three different halogen atoms onto the phenyl ring, followed by the acetamide (B32628) side chain installation.
Current synthetic strategies for similar compounds often rely on classical electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) reactions. However, these methods can encounter several difficulties. researchgate.netacs.org For instance, electrophilic halogenation of a substituted benzene (B151609) ring can lead to a mixture of isomers that are difficult to separate. acs.org Similarly, the reactivity of halopyrimidines and other activated systems shows that the position of substitution is highly dependent on the substrate and the nucleophile, often resulting in poor selectivity. acs.orgresearchgate.net
Future research should focus on developing more efficient and selective synthetic routes. Unexplored avenues include:
Directed Ortho-Metalation (DoM): Utilizing the directing ability of an existing functional group to selectively introduce halogens at specific positions.
Modern Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, could be employed for the regioselective amination of a dichlorofluorobenzene precursor, although catalyst and ligand screening would be crucial to control which chlorine atom is displaced. acs.org
Green Chemistry Approaches: Investigating solvent-free reactions or the use of more environmentally benign reagents and catalysts would be a significant refinement. biotech-asia.org
Table 1: Comparison of Potential Synthetic Methodologies for Halogenated Phenylacetamides
| Methodology | Potential Advantages | Key Challenges & Areas for Refinement |
|---|---|---|
| Classical Electrophilic Halogenation | Readily available starting materials and reagents. | Poor regioselectivity with multiple activating/deactivating groups; formation of isomeric mixtures. |
| Nucleophilic Aromatic Substitution (SNAr) | Can be highly efficient for activated aromatic rings. | Moderate selectivity between different halogen leaving groups (e.g., C-Cl vs. C-F); requires forcing conditions for less activated substrates. acs.org |
| Palladium-Catalyzed Cross-Coupling | High potential for regioselectivity; milder reaction conditions. | Catalyst optimization required; substrate scope can be limited; potential for side reactions. acs.org |
| Directed Ortho-Metalation (DoM) | Excellent control of regioselectivity based on directing groups. | Requires specific directing groups; often involves cryogenic temperatures and organometallic intermediates. |
| Continuous Flow Synthesis | Improved heat and mass transfer; enhanced safety and scalability. | Initial setup costs; requires optimization of flow parameters for multi-step sequences. |
Deeper Mechanistic Insights into Complex Chemical and Biochemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing halogen atoms, the aromatic ring, and the acetamide side chain. The chlorine atoms at positions 2 and 3, and the highly electronegative fluorine atom at position 6, create a significantly electron-deficient (electrophilic) aromatic ring, making it susceptible to nucleophilic attack.
A significant knowledge gap exists in understanding the relative reactivity of the different positions on the ring. For instance, in an SNAr reaction, it is unclear which of the two chlorine atoms would be preferentially displaced by a nucleophile, or if the C-F bond could participate under certain conditions. The steric hindrance from the adjacent substituents and the electronic influence of the acetamide group further complicate predictions.
Future research should aim to:
Conduct Detailed Kinetic Studies: Investigating the reaction rates with various nucleophiles would provide quantitative data on the reactivity of each site.
Isolate and Characterize Intermediates: Trapping and analyzing Meisenheimer complexes or other reaction intermediates would offer direct evidence for the substitution mechanism.
Probe Biochemical Reactivity: Halogenated compounds can exhibit biological activity through various mechanisms, including forming covalent bonds with biological nucleophiles (e.g., cysteine residues in proteins). nih.gov Investigating the potential for this compound to act as an electrophilic warhead is a critical area for future study. Understanding its metabolic fate, including potential dehalogenation or amide hydrolysis pathways, is also essential.
Advanced Computational Modeling for Improved Predictive Capabilities in Design
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, complementing experimental work. walshmedicalmedia.com For this compound, computational modeling can offer insights where experimental data is lacking. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a variety of molecular properties. scienceopen.com
Current limitations often stem from the computational cost of high-accuracy methods and the challenge of accurately modeling solvent effects and complex biological systems. While general predictions are possible, precise quantitative agreement with experimental results remains a challenge. scienceopen.comnih.gov
Advanced computational approaches could significantly accelerate research by:
Predicting Reaction Regioselectivity: Calculating the activation energies for nucleophilic attack at each of the halogenated positions can predict the most likely product of a substitution reaction. nih.govnih.gov
Modeling Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, a type of non-covalent interaction crucial for molecular recognition and drug-target binding. nih.govnih.gov Modeling these interactions can help in designing molecules with specific binding properties.
Calculating Physicochemical Properties: Properties such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO-LUMO) can be calculated to predict reactivity and potential biological activity. nih.gov
Simulating Protein-Ligand Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to predict how the compound might bind to a protein active site, guiding the design of new bioactive molecules. nih.gov
Table 2: Examples of Properties Predictable via Computational Modeling
| Property | Computational Method | Potential Application |
|---|---|---|
| Ground State Geometry & Conformation | DFT, Ab initio | Understanding the molecule's 3D shape and steric profile. |
| Atomic Charges & Electrostatic Potential | Mulliken Population Analysis, ESP Mapping | Predicting sites of electrophilic and nucleophilic character. nih.gov |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Assessing chemical reactivity and electronic transition properties. nih.gov |
| Reaction Barrier Heights | Transition State Theory, DFT | Predicting the regioselectivity and kinetics of chemical reactions. nih.gov |
| Binding Affinity & Mode | Molecular Docking, MD Simulations | Hypothesizing potential biological targets and interactions. nih.gov |
Emerging Research Techniques and Technologies Applicable to Halogenated Acetamides
Advances in analytical and high-throughput technologies offer new ways to study complex molecules like this compound. The identification and quantification of halogenated organic compounds, which can be present in complex mixtures and at low concentrations, present a significant analytical challenge. chromatographyonline.com
Traditional analytical methods may lack the sensitivity or resolution to fully characterize the compound and its potential reaction products or metabolites. Emerging techniques can overcome these limitations:
Advanced Chromatography: Two-dimensional gas chromatography (GCxGC) provides superior separating power for complex mixtures of halogenated compounds compared to traditional GC. chromatographyonline.comresearchgate.net Similarly, advances in High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry are crucial.
Mass Spectrometry Imaging: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allow for the spatial mapping of compounds on surfaces, which could be applied to study the distribution of the compound in biological tissues without extensive sample preparation. nih.gov
High-Throughput Experimentation (HTE): Miniaturized, parallel reaction systems can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to accelerate the discovery of optimal synthetic routes.
Machine Learning in Synthesis Planning: AI-driven retrosynthesis tools are becoming increasingly sophisticated and can propose novel and efficient synthetic pathways that may not be obvious to a human chemist. researchgate.net
Identification of Novel Research Questions and Hypotheses for Further Investigation
Based on the current challenges and limitations, several novel research questions and hypotheses can be formulated to guide future academic inquiry into this compound:
Hypothesis 1 (Synthesis): A regioselective synthesis of this compound can be achieved with high yield (>80%) by employing a palladium-catalyzed Buchwald-Hartwig amination of 1,2-dichloro-4-fluorobenzene (B72040), leveraging a sterically hindered phosphine ligand to selectively activate the C-Cl bond at the less hindered position.
Research Question (Reactivity): What is the precise order of reactivity of the C-Cl bonds at the C2 and C3 positions towards common biological nucleophiles like thiols? Does the ortho-fluorine atom participate in the reaction mechanism through stabilization of a transition state?
Hypothesis 2 (Mechanism): The primary mode of biological activity for this compound, if any, will be through covalent modification of cysteine residues in proteins, driven by the electrophilicity of the aromatic ring. This can be tested using proteomic approaches to identify potential protein targets.
Research Question (Computation): Can a combination of DFT calculations and MD simulations accurately predict the binding orientation and affinity of this compound within a homologous series of protein targets, and can this model be used to prospectively design analogues with enhanced potency?
Hypothesis 3 (Degradation): The environmental degradation of this compound will proceed primarily through microbial amide hydrolysis followed by slower, stepwise reductive dehalogenation of the aromatic ring.
Addressing these questions will not only advance our understanding of this specific molecule but also contribute to the broader field of halogenated compound chemistry.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2-dichloro-4-fluorobenzene |
| 1,3-dichloro-2-nitrobenzene |
| 2,3-dichlorobenzaldehyde |
| 2-chloro-N-phenylacetamide |
| 4,6-dichloro-5-nitrobenzofuroxan |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine |
| Ammonia (B1221849) |
| Clevidipine |
| Chloromethyl butyrate |
| Cysteine |
| Estrone |
| Methyl acetoacetate |
| Nifedipine |
| Solifenacin |
Q & A
Q. What are the key structural features and characterization methods for 2-(2,3-Dichloro-6-fluorophenyl)acetamide?
Answer: The compound features a chloro-fluorophenyl backbone with an acetamide group. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–7.6 ppm and acetamide NH₂ signals at δ 6.8–7.0 ppm).
- Mass Spectrometry (MS) : To verify molecular weight (187.6 g/mol, C₈H₇ClFNO) via parent ion peaks .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇ClFNO | |
| Molecular Weight | 187.6 g/mol | |
| CAS Number | 895903-54-5 | |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)acetamide |
Q. What synthetic routes are commonly used to prepare this compound?
Answer: A typical synthesis involves:
Friedel-Crafts Acylation : Reacting 2,3-dichloro-6-fluorobenzene with chloroacetyl chloride in the presence of AlCl₃.
Amidation : Hydrolysis of the intermediate with aqueous ammonia to yield the acetamide .
Critical parameters include:
- Temperature control (<0°C during acylation to minimize side reactions).
- Solvent selection (e.g., dichloromethane for improved yield).
Q. Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Friedel-Crafts route | 65–75 | 90–95 | Requires strict anhydrous conditions |
| Alternative Grignard | 50–60 | 85–90 | Lower scalability |
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to predict optimal conditions .
- Machine Learning : Trained on existing reaction data to recommend solvent systems or catalysts (e.g., AlCl₃ vs. FeCl₃ for acylation efficiency) .
- Continuous Flow Reactors : Simulated to enhance scalability and reduce reaction time by 30–40% .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer: Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin for bacteria).
- Structural Confirmation : Re-validate compound identity via X-ray crystallography if conflicting bioactivity is observed .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify trends in dose-response relationships .
Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Functional Group Replacement : Substitute the acetamide group with sulfonamide or urea to assess impact on receptor binding .
- 3D-QSAR Modeling : Align molecular descriptors (e.g., electrostatic potential maps) with bioassay data to predict active sites .
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., bacterial dihydrofolate reductase) to visualize binding modes .
Q. What experimental design principles apply to toxicity profiling of this compound?
Answer:
- Dose-Response Studies : Use a factorial design (e.g., 4×4 matrix) to test acute toxicity in zebrafish embryos at concentrations from 1 μM to 100 μM .
- Metabolite Tracking : Employ LC-MS/MS to identify oxidative metabolites (e.g., hydroxylated derivatives) in hepatic microsomes .
- Statistical Validation : Apply ANOVA to distinguish between solvent-related artifacts and true toxicity signals .
Q. Key Research Gaps
- Limited public data on in vivo pharmacokinetics and chronic toxicity (e.g., carcinogenicity potential).
- Mechanistic studies on fluorine-chlorine synergism in biological activity are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
